Dual Orthogonal Reactive Handles: Simultaneous C7-Br and N3-Propargyl Functionality Versus Single-Handle Analogs
7-Bromo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one is the only readily available scaffold in the 3,4-dihydroquinazolin-4-one series that simultaneously presents a C7 aryl bromide (suitable for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling) and an N3 terminal alkyne (suitable for CuAAC click chemistry with azides). The closest structural analog 7-bromo-3-propylquinazolin-4(3H)-one (CAS 1312453-56-7) possesses the C7-Br handle but replaces the propargyl group with a saturated propyl chain, abolishing all alkyne-based reactivity. The non-brominated analog 3-(prop-2-yn-1-yl)quinazolin-4(3H)-one (CAS 16347-56-1; MW 184.19 g·mol⁻¹, mp 116–118 °C) retains the clickable propargyl group but has no halogen at C7, making it inert to Pd-mediated cross-coupling at that position . The 7-chloro variant (C-Cl bond) is expected to show reduced reactivity in Pd(0) oxidative addition relative to the C7-Br bond based on bond strength differences (C-Br ≈285 kJ·mol⁻¹ vs. C-Cl ≈327 kJ·mol⁻¹) [1].
| Evidence Dimension | Number of orthogonal synthetic handles available for sequential derivatization |
|---|---|
| Target Compound Data | 2 handles: C7-Br (cross-coupling) + N3-propargyl (CuAAC click chemistry) |
| Comparator Or Baseline | 7-Bromo-3-propylquinazolin-4(3H)-one: 1 handle (C7-Br only). 3-(Prop-2-yn-1-yl)quinazolin-4(3H)-one (CAS 16347-56-1): 1 handle (N3-propargyl only). 7-Chloro analog: 1 handle at reduced reactivity. |
| Quantified Difference | 2 handles vs. 1 handle for each comparator; loss of either cross-coupling or click chemistry capability |
| Conditions | Structural comparison based on CAS registry, vendor catalog data (Leyan, purity 98%), and published synthetic methodologies |
Why This Matters
Procurement of a dual-handle building block reduces the number of synthetic steps required to access diverse compound libraries, as both handles can be elaborated sequentially in a single synthetic sequence without protecting group manipulation [2].
- [1] Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (C-Br bonds are generally weaker and more reactive than C-Cl bonds in Pd oxidative addition. Insertion efficiency: C-I > C-Br > C-Cl.) View Source
- [2] Mphahlele, M. J.; Paumo, H. K.; Rhyman, L.; Ramasami, P. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules 2014, 19 (11), 17435–17463. (Demonstrates sequential Suzuki-Miyaura and Sonogashira cross-coupling on halogenated quinazolinones.) View Source
